molecular formula C9H10N2O B1279108 4-(2-Aminoethoxy)benzonitrile CAS No. 67333-09-9

4-(2-Aminoethoxy)benzonitrile

Cat. No.: B1279108
CAS No.: 67333-09-9
M. Wt: 162.19 g/mol
InChI Key: VVUJBFUHEWGKAZ-UHFFFAOYSA-N
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Description

4-(2-Aminoethoxy)benzonitrile is a chemical compound with the molecular formula C9H10N2O. It is a white to yellow solid and is used in various scientific research applications

Preparation Methods

The synthesis of 4-(2-Aminoethoxy)benzonitrile typically involves multi-step reactions starting from simple aromatic compounds. One common method involves the reaction of 4-hydroxybenzonitrile with 2-aminoethanol under specific conditions to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

4-(2-Aminoethoxy)benzonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents like dimethyl sulfoxide (DMSO) and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction. Major products formed from these reactions vary based on the type of reaction and the reagents used.

Scientific Research Applications

4-(2-Aminoethoxy)benzonitrile has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The aminoethoxy group in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes, making the compound useful in various research applications .

Properties

IUPAC Name

4-(2-aminoethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUJBFUHEWGKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455709
Record name 4-(2-aminoethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67333-09-9
Record name 4-(2-aminoethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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